molecular formula C11H17NO B12530532 3-[(Pentan-3-yl)oxy]aniline CAS No. 653604-37-6

3-[(Pentan-3-yl)oxy]aniline

Cat. No.: B12530532
CAS No.: 653604-37-6
M. Wt: 179.26 g/mol
InChI Key: CTVFZKRSQYSPRP-UHFFFAOYSA-N
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Description

3-[(Pentan-3-yl)oxy]aniline is an organic compound belonging to the class of substituted anilines. This compound features an aniline core with a pentan-3-yloxy substituent at the 3-position. Substituted anilines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pentan-3-yl)oxy]aniline typically involves the reaction of aniline with a pentan-3-yloxy halide under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

3-[(Pentan-3-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitroanilines, sulfonated anilines.

Scientific Research Applications

3-[(Pentan-3-yl)oxy]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Pentan-3-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pendimethalin: A herbicide with a similar aniline structure but with additional nitro and methyl substituents.

    2-(1-Methylbutyl)aniline: Another substituted aniline with a different alkyl group.

Uniqueness

3-[(Pentan-3-yl)oxy]aniline is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a versatile compound in various applications.

Properties

CAS No.

653604-37-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-pentan-3-yloxyaniline

InChI

InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10H,3-4,12H2,1-2H3

InChI Key

CTVFZKRSQYSPRP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC(=C1)N

Origin of Product

United States

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